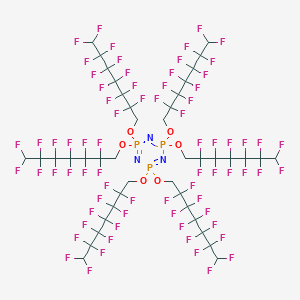
2,2,4,4,6,6-Hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hexakis-substituted cyclotriphosphazenes typically involves the reaction of hexachlorocyclophosphazene with various nucleophiles. For example, hexakis(4-oxazolinophenoxy)cyclophosphazene was prepared by reacting hexachlorocyclophosphazene with 2-(4-hydroxyphenyl)-2-oxazoline . Similarly, hexakis(trifluoromethyl)cyclotriphosphazene was synthesized by reacting hexafluorocyclotriphosphazene with trimethyl(trifluoromethyl)silane in the presence of cesium fluoride .
Molecular Structure Analysis
The molecular structures of these compounds are often determined using techniques such as X-ray crystallography. For instance, the single-crystal X-ray structures of N3P3(CF3)6 and N3P3F6 were reported, providing insights into the geometry and electronic structure of these molecules . The molecular structure of [{(L'CuCl)2Co(NO3)}Cl] [L' = N3P3(OC5H4N)5(O)] revealed the coordination environment around the bridging Co(II) ion .
Chemical Reactions Analysis
Hexakis-substituted cyclotriphosphazenes can undergo various chemical reactions. For example, hexakis(trifluoromethyl)bicyclo[2.2.0]hexa-2,5-diene was found to react with dienes in a Diels–Alder reaction to give adducts in good yields . The reactivity of these compounds can be influenced by the electronic properties of the substituents and the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexakis-substituted cyclotriphosphazenes are influenced by their molecular structure. For example, hexakis(alkoxy)diquinoxalino[2,3-a:2',3'-c]phenazines exhibited a wide mesophase range of over 150 degrees C, indicating their potential as discotic-liquid crystalline materials . The electron-deficient characteristic of the HATN core was maintained despite the incorporation of alkoxy chains . The coordination behavior of hexakis(3-pyridyloxy)cyclophosphazene towards divalent metal ions resulted in various molecular and polymeric assemblies .
Applications De Recherche Scientifique
Molecular Engineering and Crystal Structures
- Engineering of Molecular Crystals : A study by Maly et al. (2007) on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene showcases the design of molecular crystals through hydrogen bonding, achieving high-density networks for potential material science applications. The significance of molecular shape for engineering predetermined crystal properties was emphasized, underlining the importance of consistent molecular architecture in material design (Maly et al., 2007).
Spectral Analysis
- Infrared Spectra of Triazanaphthalenes : The work by Armarego et al. (1966) delves into the infra-red spectra of various diaza- and triaza-naphthalenes, offering insights into the vibrational modes and structural characteristics of such compounds. This analysis aids in understanding the electronic and structural nuances of complex molecules (Armarego et al., 1966).
Fire Retardancy in Polymers
- Phosphorus-Nitrogen Fire Retardants : Research by Levchik et al. (2000) on phosphorus-nitrogen containing compounds like hexakis(phenylamino)cyclotriphosphazene for poly(butylene terephthalate) highlights the role of such additives in enhancing fire retardancy. The study presents a comprehensive characterization of these compounds and discusses their impact on the material's oxygen index and char promotion, pivotal for developing safer, fire-resistant materials (Levchik et al., 2000).
Polymer Compatibility and Synthesis
- Compatibilizer for Polycarbonates and Polyamides : Giannotta et al. (2001) explored hexakis(4-oxazolinophenoxy)cyclophosphazene as a novel compatibilizer, demonstrating its efficacy in promoting compatibility between polycarbonate and polyamide-6. This study provides valuable insights into the use of cyclophosphazene derivatives for improving polymer blend properties, which is crucial for the development of materials with enhanced mechanical and thermal characteristics (Giannotta et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H18F72N3O6P3/c43-7(44)19(67,68)31(91,92)37(103,104)25(79,80)13(55,56)1-118-124(119-2-14(57,58)26(81,82)38(105,106)32(93,94)20(69,70)8(45)46)115-125(120-3-15(59,60)27(83,84)39(107,108)33(95,96)21(71,72)9(47)48,121-4-16(61,62)28(85,86)40(109,110)34(97,98)22(73,74)10(49)50)117-126(116-124,122-5-17(63,64)29(87,88)41(111,112)35(99,100)23(75,76)11(51)52)123-6-18(65,66)30(89,90)42(113,114)36(101,102)24(77,78)12(53)54/h7-12H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVZJNTYGYODLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H18F72N3O6P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2121.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine | |
CAS RN |
3830-74-8 |
Source


|
| Record name | Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)






![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)





